5-Dodecene, 12-chloro-, (5Z)-

Physical Chemistry Chemical Engineering Pheromone Formulation

5-Dodecene, 12-chloro-, (5Z)- (CAS 42513-39-3), also referenced as (Z)-12-Chloro-5-dodecene , is a chlorinated long-chain alkene with the molecular formula C12H23Cl and a molecular weight of approximately 202.77 g/mol. It is a niche specialty chemical primarily utilized as a synthetic intermediate or research tool.

Molecular Formula C12H23Cl
Molecular Weight 202.76 g/mol
CAS No. 42513-39-3
Cat. No. B12642670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Dodecene, 12-chloro-, (5Z)-
CAS42513-39-3
Molecular FormulaC12H23Cl
Molecular Weight202.76 g/mol
Structural Identifiers
SMILESCCCCC=CCCCCCCCl
InChIInChI=1S/C12H23Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-6H,2-4,7-12H2,1H3/b6-5+
InChIKeyYOIAMQULUAVXOH-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Dodecene, 12-chloro-, (5Z)- (CAS 42513-39-3): Overview and Scientific Procurement Considerations


5-Dodecene, 12-chloro-, (5Z)- (CAS 42513-39-3), also referenced as (Z)-12-Chloro-5-dodecene , is a chlorinated long-chain alkene with the molecular formula C12H23Cl and a molecular weight of approximately 202.77 g/mol . It is a niche specialty chemical primarily utilized as a synthetic intermediate or research tool [1]. The compound is defined by a 12-carbon backbone featuring a (Z)-configured double bond at the C5 position and a terminal chloro-substituent, which confers specific reactivity and structural properties distinct from other mono-unsaturated C12 analogs. While it is cited in the context of organic synthesis, including as a precursor for pheromone-related compounds , direct primary literature detailing its biological activity is sparse. Therefore, procurement and application are primarily justified by its unique structural and physicochemical profile rather than established bioactivity.

Why Generic Substitution Fails for 5-Dodecene, 12-chloro-, (5Z)- (CAS 42513-39-3)


Substituting 5-Dodecene, 12-chloro-, (5Z)- with a seemingly similar C12 alkene or chloroalkane is not scientifically valid due to its unique combination of a (Z)-configured double bond and a terminal chloro-substituent. For instance, moving the chlorine atom from the 12th to the 1st carbon position yields (5Z)-1-chloro-5-dodecene (CAS 71673-24-0) , a regioisomer with distinct reactivity and physical properties. Similarly, replacing the double bond with a triple bond results in 12-Chloro-5-dodecyne (CAS 42513-36-0) , an alkyne with a different molecular geometry and electron density . Even the simple (E)-isomer of this compound alters the molecular shape and physical constants, such as boiling point. These variations fundamentally change a molecule's behavior in nucleophilic substitution reactions, receptor binding, or material incorporation, making direct interchange impossible without revalidation. The specific data provided in Section 3 underscores these critical differences.

5-Dodecene, 12-chloro-, (5Z)- (CAS 42513-39-3): Quantitative Comparative Evidence Guide


Physicochemical Profile Comparison: Boiling Point and Vapor Pressure of (5Z)- vs (5E)-12-Chloro-5-dodecene Isomers

The (5Z)-isomer of 12-chloro-5-dodecene is predicted to have distinct physical properties compared to its (5E)-counterpart. Data for the (5E)-isomer (CAS 42513-39-3) indicates a calculated boiling point of 264.4 °C at 760 mmHg, a flash point of 113.7 °C, and a vapor pressure of 0.0159 mmHg at 25 °C . These values are directly influenced by the specific stereochemistry around the double bond, which dictates intermolecular forces and packing efficiency. While specific experimental data for the (5Z)-isomer is not available in the source, the principle that cis/trans isomerism alters boiling point and volatility is a fundamental chemical rule. For applications involving distillation, purification, or vapor-phase applications (e.g., pheromone release), this difference is critical.

Physical Chemistry Chemical Engineering Pheromone Formulation

Regioisomer Comparison: LogP and Hydrophobicity of 12-Chloro vs 1-Chloro C12 Alkenes

The position of the chlorine atom on the dodecene chain dictates the molecule's overall lipophilicity, a key determinant in membrane permeability and biological partitioning. For 5-Dodecene, 12-chloro-, (5Z)-, the predicted partition coefficient (LogP) is 4.92 [1]. In contrast, its regioisomer, (5Z)-1-chloro-5-dodecene (CAS 71673-24-0), has a calculated LogP of 6.52 [2]. This difference of 1.6 log units corresponds to a 40-fold difference in lipophilicity, indicating that the terminal chloroalkane is significantly more hydrophobic than the chloroalkene with the halogen at the internal, unsaturated end of the chain. This substantial difference will profoundly impact how each molecule interacts with lipid bilayers, proteins, and other biological targets, making them non-interchangeable in any bioactivity study.

Medicinal Chemistry Agrochemical Development Lipophilicity

Molecular Weight Distinction from Alkyne Analogs: Impact on Mass Spectrometry Detection

Accurate identification and quantification via mass spectrometry rely on precise molecular weights. 5-Dodecene, 12-chloro-, (5Z)- (C12H23Cl) has a molecular weight of approximately 202.77 g/mol . A closely related analog, 12-Chloro-5-dodecyne (C12H21Cl, CAS 42513-36-0), contains a triple bond instead of a double bond and thus has two fewer hydrogen atoms, resulting in a lower molecular weight of 200.75 g/mol . This 2.02 g/mol difference is significant for high-resolution mass spectrometry (HRMS), where it translates to a clear and unambiguous m/z shift. Using the incorrect analog can lead to misidentification of peaks, inaccurate quantification, and erroneous conclusions in metabolic studies or synthetic process monitoring.

Analytical Chemistry Mass Spectrometry Quality Control

5-Dodecene, 12-chloro-, (5Z)- (CAS 42513-39-3): Recommended Application Scenarios Based on Verifiable Data


Organic Synthesis: A Specific C12 Scaffold for Nucleophilic Substitution

The terminal chloro group makes 5-Dodecene, 12-chloro-, (5Z)- a suitable electrophile for introducing a long, unsaturated C12 chain into a target molecule via SN2 reactions. Its utility is distinct from that of (5Z)-1-chloro-5-dodecene, which has a different LogP [1] and would lead to a product with different physical properties and biological behavior. This specificity is critical when designing synthesis routes for molecules where the chain's lipophilicity is a design parameter, such as in novel agrochemical or medicinal chemistry scaffolds [2]. Use of this compound over its isomers ensures the desired hydrophobicity profile is achieved in the final product.

Reference Standard for Mass Spectrometry-Based Assays

With a precise molecular weight of 202.77 g/mol , 5-Dodecene, 12-chloro-, (5Z)- can serve as a unique internal standard or reference compound in GC-MS or LC-MS assays. Its mass difference from 12-Chloro-5-dodecyne (200.75 g/mol) provides a distinct m/z signal, preventing interference. This is particularly useful in analytical method development for monitoring synthetic reactions or in environmental fate studies where this compound or its metabolites might be present, offering a clear and verifiable signal for accurate quantification.

Precursor for Pheromone Analog Research

The compound is noted as an intermediate for producing pheromones . Its specific Z-alkene configuration is a common motif in insect pheromones, and the terminal chlorine provides a synthetic handle for further derivatization. Using this specific isomer is non-negotiable, as pheromone recognition is highly stereospecific. The distinct predicted physicochemical profile (e.g., vapor pressure) of the (5Z)-isomer compared to the (5E)-form would directly impact its suitability as a precursor in the synthesis of volatile pheromone components, making it the correct choice for this research pathway.

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